Structural Mass and Lipophilicity Differentiation vs. Parent Yohimbine
10,11-Dimethoxy-17-epi-alpha-yohimbine exhibits a substantially higher molecular weight (414.50 g/mol) and calculated lipophilicity (XLogP = 2.90, AlogP = 2.66) compared to the parent compound yohimbine (MW 354.44 g/mol) [1]. The presence of two methoxy groups at positions 10 and 11 increases the topological polar surface area (TPSA) to 84.00 Ų, compared to yohimbine's predicted TPSA of approximately 65-70 Ų, while simultaneously adding hydrophobic character. Computationally predicted blood-brain barrier (BBB) penetration probability differs markedly: 10,11-Dimethoxy-17-epi-alpha-yohimbine is predicted BBB-negative (probability 55.00%), whereas the less substituted ajmalicine is predicted BBB-positive (probability 80.00%) [2][3]. These divergent physicochemical properties directly affect compound handling, solubility, membrane permeability, and distribution, making the dimethoxy compound a distinct chemical entity for experimental design. [1][2][3]
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW: 414.50 g/mol, XLogP: 2.90, TPSA: 84.00 Ų, BBB Penetration Probability: 55.00% (predicted negative). |
| Comparator Or Baseline | Yohimbine: MW 354.44 g/mol. Ajmalicine: BBB Penetration Probability: 80.00% (predicted positive). |
| Quantified Difference | ΔMW = +60.06 g/mol (17% increase). BBB penetration probability reduced by 25 percentage points vs. ajmalicine. |
| Conditions | In silico prediction via admetSAR 2.0. Yohimbine MW from standard reference. TPSA and XLogP from computational calculation. |
Why This Matters
For researchers procuring compounds for in vivo neuropharmacology or CNS target engagement studies, the computationally predicted reduction in BBB permeability directly informs experimental feasibility and differentiates this compound from more brain-penetrant yohimbine analogs.
- [1] PlantaE DB. 10,11-Dimethoxy-alpha-yohimbine Compound Page. Physical and Chemical Properties. View Source
- [2] PlantaE DB. 10,11-Dimethoxy-alpha-yohimbine Compound Page. ADMET Properties (via admetSAR 2). View Source
- [3] PlantaE DB. Ajmalicine Compound Page. ADMET Properties (via admetSAR 2). View Source
